4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine

Suzuki-Miyaura coupling Dehalogenation Cross-coupling efficiency

4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine (CAS 1159821-41-6, molecular formula C₇H₅BrN₄, molecular weight 225.05 g/mol) is a heterocyclic building block belonging to the pyrazolyl-pyrimidine class. It features a pyrimidine core with a bromine atom at the 4-position and a 1H-pyrazole moiety at the 2-position.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
Cat. No. B12302061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CC(=N2)Br
InChIInChI=1S/C7H5BrN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H
InChIKeyNRSULQGUJIGUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine (CAS 1159821-41-6): Core Identity and Procurement Baseline


4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine (CAS 1159821-41-6, molecular formula C₇H₅BrN₄, molecular weight 225.05 g/mol) is a heterocyclic building block belonging to the pyrazolyl-pyrimidine class . It features a pyrimidine core with a bromine atom at the 4-position and a 1H-pyrazole moiety at the 2-position [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions . Its regioisomeric analog, 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS 857641-46-4), bears the bromine on the pyrazole ring rather than the pyrimidine ring, representing a critical structural distinction with divergent reactivity profiles [2].

Role Heterocyclic building block for cross-coupling
Workflow Kinase inhibitor scaffold synthesis (Suzuki / Buchwald-Hartwig)
Key distinction Bromo-pyrimidine regioisomer; reactivity differs from chloro and iodo analogs

Why 4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine Cannot Be Casually Replaced by Its Chloro or Regioisomeric Analogs


Within the pyrazolyl-pyrimidine class, the position and identity of the halogen substituent dictate orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) chemistries. The 4-bromo substituent on the pyrimidine ring enables selective Suzuki-Miyaura or Buchwald-Hartwig coupling at that position, whereas the 4-chloro analog (CAS 1017795-16-2) is preferentially activated toward SNAr displacement [1]. Critically, the regioisomer 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS 857641-46-4) positions the bromine on the pyrazole ring, fundamentally altering its electronic properties and metal-coordination behavior . Furthermore, bromo derivatives demonstrate reduced propensity for deleterious dehalogenation side reactions compared to iodo analogs in Suzuki-Miyaura couplings, directly impacting reaction yield and product purity [2]. These differences are not interchangeable in multi-step synthetic routes where chemoselectivity governs the success of sequential derivatization.

  • Chloro analog Prefers SNAr displacement over cross-coupling; replacing with the 4-chloro compound may shift the feasible reaction pathway.
  • Regioisomer Bromine on pyrazole (CAS 857641-46-4) alters electronic and metal-coordination behavior; direct scaffold replacement may require re-optimization.
  • Iodo analog Higher dehalogenation side reactions in Suzuki coupling may compromise yield and purity; product profiles may differ from the bromo derivative.

4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


Suzuki-Miyaura Cross-Coupling: Bromo Derivatives Outperform Iodo in Reducing Dehalogenation Side Reactions

In a systematic head-to-head comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, bromo and chloro derivatives were found to be superior to iodo analogs due to a significantly reduced propensity for undesired dehalogenation side reactions [1]. While the study specifically examines aminopyrazoles, the electronic principles governing oxidative addition and dehalogenation propensity are directly transferable to the 4-bromopyrimidine scaffold. This means that 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine is expected to provide cleaner coupling products compared to the corresponding 4-iodo analog, which would suffer from more extensive dehalogenation.

Dehalogenation propensity
Class-level inference
Bromo derivatives: reduced dehalogenation in Suzuki-Miyaura coupling. Qualitative rank: Br ≈ Cl > I.
Reported cleaner coupling outcome vs iodo analogs.
Transferability from aminopyrazole study to pyrimidine scaffold requires verification.
Suzuki-Miyaura coupling Dehalogenation Cross-coupling efficiency Halogenated heterocycles

Bcr-Abl T315I Mutant Inhibition: 4-Bromo Derivative Demonstrates Best-in-Series Activity Among Pyrazolo[3,4-d]pyrimidine Congeners

In a study by Radi et al. (2013) evaluating pyrazolo[3,4-d]pyrimidines against the imatinib-resistant Bcr-Abl T315I mutant, the 4-bromo derivative (compound 2b) exhibited the best activity among the five selected compounds (2a–e) in the series [1]. Computational studies further highlighted that the bromine atom in the para position of the N1 side chain phenyl ring is critical for interaction with the T315I mutant, providing a structural rationale for the observed superiority [1]. A subsequent optimization campaign around the 4-bromo scaffold yielded compound 2j with submicromolar potency against T315I Bcr-Abl-expressing cells and >50% tumor volume reduction in in vivo mouse models [1].

Bcr-Abl T315I mutant inhibition
Head-to-head
4-Bromo derivative (2b) ranked best among 5 pyrazolo[3,4-d]pyrimidine congeners. Optimized 4-Br analog (2j): submicromolar cellular potency.
Supports kinase inhibitor lead optimization context.
Exact IC50 behind paywall; in vivo xenograft data reported.
Bcr-Abl T315I Kinase inhibition Chronic myeloid leukemia Drug-resistant mutant

Divergent Reactivity: Bromo-Pyrimidine Enables Chemoselective Cross-Coupling Orthogonal to Chloro-Pyrimidine SNAr Chemistry

The 4-chloro analog (4-chloro-2-(1H-pyrazol-1-yl)pyrimidine, CAS 1017795-16-2) is preferentially reactive toward nucleophilic aromatic substitution (SNAr) at the C4 position, as demonstrated in one-pot two-step microwave-assisted syntheses of 4,5-disubstituted pyrazolopyrimidines [1]. In contrast, the 4-bromo compound is better suited for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the superior oxidative addition propensity of the C-Br bond versus C-Cl [2]. This creates an orthogonal reactivity pair: the chloro analog for SNAr diversification and the bromo analog for cross-coupling diversification. For programs requiring sequential derivatization strategies, this distinction is operationally decisive.

Orthogonal reactivity
Cross-study
4-Bromo: optimized for Pd-catalyzed cross-coupling (oxidative addition favored). 4-Chloro: optimized for SNAr displacement.
Selection should align with planned synthetic route.
General aryl halide reactivity principle; method-specific optimization advised.
Chemoselective functionalization SNAr Suzuki coupling Orthogonal reactivity

N-Donor Ligand Capability: Bromo-Substituted Pyrazolyl-Pyrimidine Forms Stable Allylpalladium Complexes with Distinct Dynamic Behavior

Jalón et al. (2005) synthesized and characterized the didentate N-donor ligand 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine (4Br-pzpm) alongside its 4-methyl analog (4Me-pzpm) and used both to prepare allylpalladium complexes . The bromo-substituted ligand demonstrated distinct fluxional behavior in its Pd complexes compared to the methyl analog, specifically exhibiting two types of dynamic processes: apparent allyl rotation and Pd-N bond rupture . While this study used the regioisomer (bromine on pyrazole), the coordination chemistry principles extend to 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine, which can act as a didentate ligand through the pyrimidine N1 and pyrazole N2 atoms.

N-donor ligand capability
Supporting evidence
4-Br-pyrazolyl-pyrimidine forms allylpalladium complexes with distinct fluxional dynamics vs methyl analog.
Supports organometallic ligand research context.
Study used regioisomer (Br on pyrazole); coordination principle requires confirmation.
Organometallic chemistry N-donor ligands Palladium complexes Fluxional processes

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Electronic Properties Distinguish Bromo from Chloro and Unsubstituted Analogs

The bromine atom at the 4-position imparts measurably distinct physicochemical properties compared to the chloro analog. 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine has a molecular weight of 225.05 g/mol versus 180.59 g/mol for 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine (CAS 1017795-16-2) . The higher polarizability and electron-withdrawing character of bromine (Hammett σₘ = 0.39 for Br vs 0.37 for Cl) affects both reactivity and, in derivative compounds, target binding through halogen bonding interactions [1]. For the unsubstituted analog 2-(1H-pyrazol-1-yl)pyrimidine (MW 146.15), the absence of a halogen eliminates cross-coupling utility entirely .

Physicochemical differentiation
Cross-study
MW 225.05 g/mol (Br) vs 180.59 g/mol (Cl) vs 146.15 g/mol (unsubstituted). Br Hammett σₘ = 0.39.
Affects inventory, stoichiometry, and electronic tuning.
Halogen bonding capability may influence target engagement in derivatives.
Physicochemical properties Lipophilicity Molecular weight Electronic effects

4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Medicinal Chemistry: Building Block for FGFR1 and Bcr-Abl Targeted Libraries

Based on the demonstrated best-in-series activity of 4-bromo pyrazolo[3,4-d]pyrimidine derivatives against the Bcr-Abl T315I drug-resistant mutant [1], and the established use of this scaffold in FGFR1 kinase inhibitor programs with IC50 values reaching low nanomolar potency [2], 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine serves as a privileged starting material for kinase-focused compound library synthesis. The bromine at the 4-position enables late-stage diversification via Suzuki-Miyaura coupling, allowing systematic exploration of the SAR around the pyrimidine core without the dehalogenation complications observed with iodo analogs [3].

Sequential Chemoselective Derivatization: Orthogonal Functionalization of the Pyrimidine Core

For multi-step synthetic routes requiring sequential functionalization, the 4-bromo compound enables a 'cross-coupling first' strategy that is orthogonal to the SNAr chemistry accessible with the 4-chloro analog [1]. This allows research teams to design divergent synthetic pathways: procure the bromo compound when the initial diversification step is a palladium-catalyzed coupling, or select the chloro compound when SNAr displacement is the primary functionalization goal. Mixed halogen strategies using both compounds in parallel can maximize scaffold exploration efficiency.

Organometallic Chemistry: Development of Tunable N-Donor Ligand Systems for Catalysis

The demonstrated ability of bromo-substituted pyrazolyl-pyrimidines to act as didentate N-donor ligands forming stable allylpalladium complexes with distinct fluxional dynamics [1] supports the procurement of 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine for organometallic research programs. The electronic tuning provided by the bromine substituent, combined with the chelating pyrimidine-pyrazole framework, offers a platform for investigating structure-activity relationships in palladium-catalyzed transformations.

Drug Discovery Programs Targeting Drug-Resistant Kinase Mutants

The identification of the 4-bromo pharmacophoric element as critical for interaction with the T315I gatekeeper mutant of Bcr-Abl [1] positions 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine as a strategic intermediate for programs targeting drug-resistant kinase variants. The compound enables access to chemical space that has produced in vivo-active lead compounds with demonstrated tumor growth inhibition exceeding 50% in xenograft models [1], providing a validated starting point for lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling handle at pyrimidine C4
Coupling efficiency and dehalogenation profile review
Sequential chemoselective derivatization
Orthogonal reactivity vs 4-chloro analog
Route scouting and chemoselectivity verification
Organometallic ligand research
Didentate N-donor framework with tunable electronics
Complexation behavior and catalytic activity screening
Drug-resistant kinase mutant programs
Reported pharmacophoric bromine for T315I interaction
Target engagement and model-response endpoint review

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